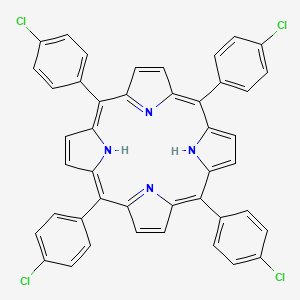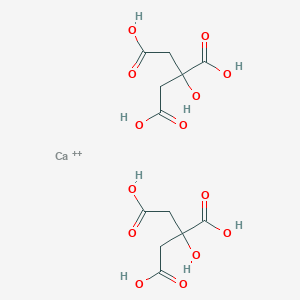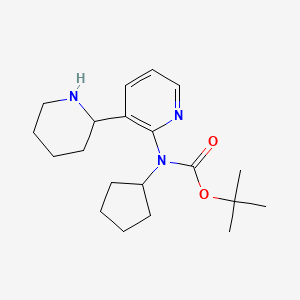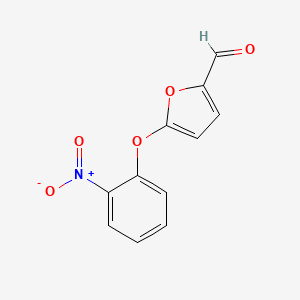
Dichloronickel;trimethylphosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloronickel;trimethylphosphanium is a coordination complex that features nickel in its +2 oxidation state, coordinated by two chloride ions and a trimethylphosphanium ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichloronickel;trimethylphosphanium typically involves the reaction of nickel(II) chloride with trimethylphosphine. One common method is to dissolve nickel(II) chloride in an appropriate solvent, such as ethanol or tetrahydrofuran, and then add trimethylphosphine under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formation of the complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and products.
Chemical Reactions Analysis
Types of Reactions
Dichloronickel;trimethylphosphanium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to form nickel(I) species.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Ligand exchange reactions can be carried out using excess ligands in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Nickel(III) complexes.
Reduction: Nickel(I) complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Dichloronickel;trimethylphosphanium has several applications in scientific research:
Biology: The compound’s coordination chemistry is studied to understand metal-ligand interactions and their biological implications.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism by which dichloronickel;trimethylphosphanium exerts its effects involves the coordination of the nickel center with various ligands. This coordination can alter the electronic properties of the nickel, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction or application, but generally, the compound acts by facilitating electron transfer and stabilizing reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Dichloro(1,3-bis(diphenylphosphino)propane)nickel: Another nickel(II) complex with different phosphine ligands.
Trimethylphosphine: A related compound that serves as a ligand in various coordination complexes.
Uniqueness
Dichloronickel;trimethylphosphanium is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other nickel complexes may not perform as well.
Properties
Molecular Formula |
C6H20Cl2NiP2+2 |
|---|---|
Molecular Weight |
283.77 g/mol |
IUPAC Name |
dichloronickel;trimethylphosphanium |
InChI |
InChI=1S/2C3H9P.2ClH.Ni/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2 |
InChI Key |
KYHNNWWCXIOTKC-UHFFFAOYSA-N |
Canonical SMILES |
C[PH+](C)C.C[PH+](C)C.Cl[Ni]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)
![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)





![2-(2,5-Dimethoxyphenyl)benzo[d]oxazol-5-amine](/img/structure/B11815850.png)


![Ethyl 2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B11815882.png)
